molecular formula C14H9ClF2N2S B11705540 6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine

6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B11705540
M. Wt: 310.7 g/mol
InChI Key: ZOJRRMGAWOGWPT-UHFFFAOYSA-N
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Description

6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine (CAS No. 312604-86-7) is a bicyclic heterocyclic compound with the molecular formula C₁₄H₉ClF₂N₂S and a molecular weight of 310.755 g/mol . Its structure features a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine core and a 4-[(difluoromethyl)sulfanyl]phenyl group at the 2-position. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The difluoromethylsulfanyl group introduces unique electronic and steric effects, distinguishing it from analogs with simpler substituents.

Properties

Molecular Formula

C14H9ClF2N2S

Molecular Weight

310.7 g/mol

IUPAC Name

6-chloro-2-[4-(difluoromethylsulfanyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H9ClF2N2S/c15-10-3-6-13-18-12(8-19(13)7-10)9-1-4-11(5-2-9)20-14(16)17/h1-8,14H

InChI Key

ZOJRRMGAWOGWPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)SC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde to form an intermediate, which is then subjected to cyclization and functionalization reactions to introduce the difluoromethylsulfanyl group . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position of imidazo[1,2-a]pyridine derivatives significantly influences their physicochemical and biological properties. Key comparisons include:

Compound Name Substituent at 2-Position Key Properties/Activities Reference
Target Compound 4-[(Difluoromethyl)sulfanyl]phenyl Enhanced lipophilicity (logP ~3.2); potential metabolic stability due to fluorine atoms
Zolimidine (3ai) 4-(Methylsulfonyl)phenyl COX-2 inhibition (IC₅₀ = 0.07 µM); sulfonyl group critical for enzyme interaction
6-Chloro-2-(4-fluorophenyl) derivative 4-Fluorophenyl Corrosion inhibition (90–95% efficiency at 10⁻³ M); weaker electron-withdrawing effects
6-Chloro-2-phenyl analog Phenyl Lower metabolic stability; reduced electronic effects compared to fluorinated analogs
  • Electronic Effects : The difluoromethylsulfanyl group combines sulfur’s polarizability with fluorine’s electronegativity, creating a strong electron-withdrawing effect. This contrasts with the electron-donating methylsulfonyl group in zolimidine, which enhances COX-2 binding .
  • Biological Impact : In cholinesterase inhibition studies, substituents at the 2-position (e.g., biphenyl vs. phenyl) dictate activity. The bulkier 4-[(difluoromethyl)sulfanyl]phenyl group may sterically hinder enzyme interactions compared to smaller substituents like 4-fluorophenyl .

Halogen Effects at the 6-Position

Chlorine at the 6-position is a common feature in imidazo[1,2-a]pyridine derivatives. Comparative

Compound Name 6-Position Substituent Key Properties/Activities Reference
Target Compound Cl Stabilizes π-π stacking in enzyme active sites; moderate electron-withdrawing effect
6-Bromo-2-(thiophen-2-yl) (3ag) Br Higher molecular weight (367.2 g/mol); similar reactivity but lower metabolic stability
6-Methyl derivative (2h) CH₃ Enhanced AChE inhibition (IC₅₀ = 79 µM); electron-donating effect improves binding
  • Size and Reactivity : Chlorine’s smaller atomic radius compared to bromine (3ag) allows better accommodation in hydrophobic pockets .
  • Enzyme Inhibition : Methyl groups at the 6-position (e.g., compound 2h) improve cholinesterase inhibition, suggesting that electron-donating groups may outperform halogens in certain contexts .

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